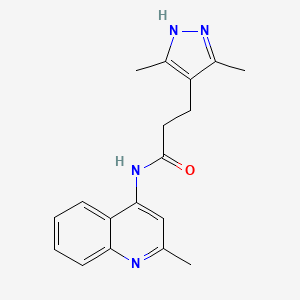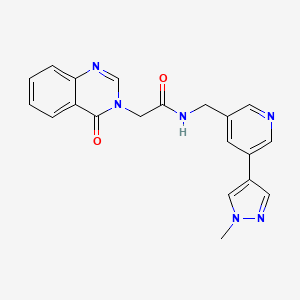
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, and a quinazolinone ring. These functional groups suggest that the compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The compound contains several aromatic rings (pyrazole, pyridine, and quinazolinone), which are likely to contribute to its stability and may influence its reactivity. The presence of nitrogen atoms in these rings may also allow the compound to act as a ligand, binding to metal ions or other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of nitrogen in the pyrazole, pyridine, and quinazolinone rings could potentially make the compound a base .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
The synthesis of complex molecules like N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves intricate chemical processes, including the formation of coordination complexes and heterocyclic derivatives. Research has shown the ability to construct novel Co(II) and Cu(II) coordination complexes through the utilization of pyrazole-acetamide derivatives, highlighting the importance of hydrogen bonding in self-assembly processes and their antioxidant activity (Chkirate et al., 2019). This suggests potential applications in developing new materials with specific chemical properties.
Biological Activity
The molecule's derivatives have been explored for various biological activities. For instance, derivatives such as 1H-pyrazolo[3,4-b]pyridine have been identified as potent acetylcholinesterase inhibitors, offering a multifunctional therapeutic approach against Alzheimer's disease (Umar et al., 2019). These findings underscore the molecule's relevance in medicinal chemistry, particularly in designing drugs to manage neurodegenerative diseases.
Antimicrobial and Antifungal Activities
Compounds incorporating the quinazolinone moiety, akin to this compound, have been synthesized and screened for their potential antimicrobial and antifungal activities. The synthesis of novel quinazolinone derivatives and their subsequent evaluation against various pathogens highlights the molecule's utility in developing new antimicrobial agents (Patel, Patel, & Barat, 2010). Such studies are crucial for identifying new drug candidates in the fight against drug-resistant microbial strains.
Insecticidal Applications
The synthesis of pyridine derivatives and their evaluation against pests like the cotton leafworm, Spodoptera littoralis, indicate the potential insecticidal properties of molecules related to this compound (Fadda et al., 2017). These findings open avenues for the development of new agricultural chemicals aimed at pest control, emphasizing the molecule's versatility across different scientific domains.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2/c1-25-11-16(10-24-25)15-6-14(7-21-9-15)8-22-19(27)12-26-13-23-18-5-3-2-4-17(18)20(26)28/h2-7,9-11,13H,8,12H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKWEIGVXSGDLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

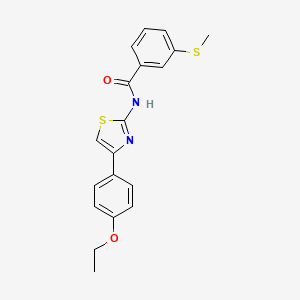
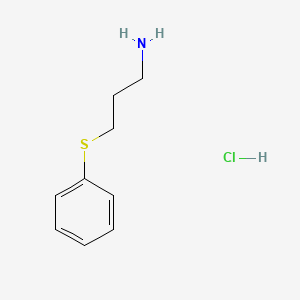
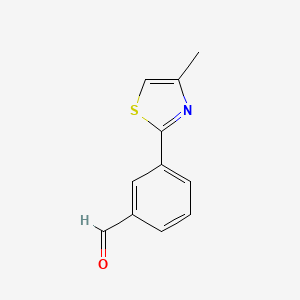
![N-(2,3-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2467823.png)
![1-[4-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2467824.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2467825.png)
![[(1R,2S,4S)-2-Amino-3,3-dimethylbicyclo[2.2.1]hept-2-yl]acetic acid hydrochloride](/img/structure/B2467826.png)
![tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B2467828.png)
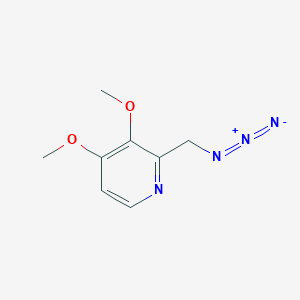
![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2467830.png)
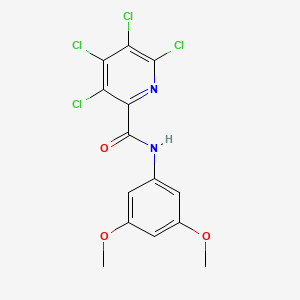

![(1R,5R)-6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropan]-3-one](/img/structure/B2467836.png)
